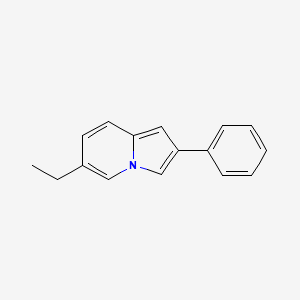

6-Ethyl-2-phenylindolizine

Description

Overview of Fused Heterocyclic Chemistry and Indolizine (B1195054) Scaffolds

Fused heterocyclic compounds, which consist of two or more rings sharing at least one common bond and containing at least one heteroatom, are fundamental components in medicinal chemistry and materials science. colab.wsresearchgate.net The indolizine system, an isomer of indole (B1671886), is a bicyclic aromatic compound composed of a fused pyridine (B92270) and pyrrole (B145914) ring, with a nitrogen atom at the bridgehead. citedrive.comnih.gov This arrangement results in a planar, 10-π electron aromatic system that is isoelectronic with naphthalene. nih.govijettjournal.org The unique structural and electronic features of indolizines have made them a "privileged scaffold" in drug discovery, meaning they are capable of binding to multiple biological targets. colab.wscitedrive.com Consequently, indolizine derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netderpharmachemica.comchim.it

Historical Context of Indolizine Synthesis and Structural Elucidation

The history of indolizine chemistry dates back to 1890 when Angeli first proposed the structure of the parent compound, which he named "pyrindole". jbclinpharm.org However, it was not until 1912 that Scholtz accomplished the first synthesis of an indolizine derivative. researchgate.netjbclinpharm.org Early methods, such as the Scholtz and Tschitschibabin reactions, were pivotal in the initial exploration of this class of compounds. jbclinpharm.org The Tschitschibabin reaction, for instance, involves the cyclization of a quaternary salt formed from a 2-alkylpyridine and an α-haloketone. jbclinpharm.org

The structural elucidation of indolizine was a significant milestone. Early researchers noted its pyrrole-like and indole-like reactions and its empirical formula, which is identical to that of indole and isoindole. jbclinpharm.org The definitive structure was confirmed through catalytic reduction, which demonstrated the presence of four double bonds. jbclinpharm.org Since these early discoveries, a plethora of synthetic strategies have been developed, including 1,3-dipolar cycloaddition reactions, which have become a widely used method for preparing a diverse range of substituted indolizines. derpharmachemica.comchim.it These modern synthetic advancements have allowed for the creation of complex indolizine derivatives with specific substitution patterns for various research applications. rsc.orgresearchgate.net

Unique Electronic Architecture and Aromaticity of Indolizine Derivatives

The electronic properties of indolizine are a direct consequence of its fused ring structure and the presence of the bridgehead nitrogen atom. chim.it This unique arrangement leads to a distinct distribution of electron density and a notable level of aromaticity, which are key to its chemical reactivity and biological activity.

Indolizine possesses a delocalized 10-π electron system, which confers significant aromatic character. ijettjournal.orgacs.org This delocalization is responsible for the compound's planarity and many of its characteristic properties, including its fluorescence. derpharmachemica.com The electron density is not uniformly distributed across the bicyclic system. Molecular orbital calculations have shown that the highest electron density is located on the five-membered ring, specifically at the C3 position, followed by the C1 position. jbclinpharm.org This high electron density at C1 and C3 makes these positions the primary sites for electrophilic attack. jbclinpharm.org The six-membered ring, being more electron-deficient, is less reactive towards electrophiles. This predictable reactivity pattern is a cornerstone of indolizine chemistry, allowing for regioselective functionalization. chim.it

Pyrrole and Pyridine Ring Fusion Dynamics

Strategic Importance of 6-Ethyl-2-phenylindolizine within Indolizine Research

Within the vast family of indolizine derivatives, this compound stands out as a compound of significant interest for both synthetic and medicinal chemistry research. Its strategic importance stems from the specific combination of substituents at the C2 and C6 positions, which can be rationally designed to modulate the molecule's physicochemical and biological properties.

Rationale for Specific Substitution Patterns in Indolizine Chemistry

The substitution pattern on the indolizine core is crucial in determining its biological activity and potential therapeutic applications. The principles of structure-activity relationship (SAR) are employed to understand how different functional groups at various positions on the scaffold influence its properties. wikipedia.orglongdom.orgrroij.com

The introduction of an ethyl group at the C6 position of the pyridine ring is a strategic modification that can significantly impact the molecule's properties. Alkyl groups, such as ethyl, can influence the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Furthermore, the steric bulk of the ethyl group at C6 can influence the molecule's conformation and its interaction with specific binding sites on a biological target. nih.govacs.org Studies on C6-substituted indolizines have shown that even small alkyl groups can lead to the generation of products with excellent enantioselectivities in asymmetric reactions, highlighting the stereochemical influence of this substituent. acs.org The functionalization at the C6 position is a known strategy to modulate the biological activity of indolizine derivatives. researchgate.net

Contribution of the Ethyl and Phenyl Substituents to Synthetic and Electronic Studies

The ethyl and phenyl substituents on the indolizine core at the 6- and 2-positions, respectively, play a crucial role in defining the molecule's synthetic accessibility and its electronic characteristics.

Synthetic Contribution:

The primary route for synthesizing 2-substituted indolizines is the Tschitschibabin reaction. jbclinpharm.org For This compound , this would involve the reaction of 5-ethyl-2-methylpyridine with a phenacyl halide, such as 2-bromoacetophenone. The reaction proceeds via the quaternization of the pyridine nitrogen, followed by a base-mediated intramolecular condensation to form the indolizine ring. jbclinpharm.orgrsc.org The presence of the ethyl group at the 5-position of the starting pyridine does not typically hinder this cyclization process.

However, substituents on the indolizine ring can significantly influence the reactivity of the final product in subsequent transformations. For instance, in a study on the asymmetric hydrogenation of various methyl-2-phenylindolizine isomers, it was observed that 6-methyl-2-phenylindolizine was completely unreactive under conditions that successfully reduced other isomers. This suggests that a substituent at the 6-position, such as an ethyl group, may exert significant steric hindrance or electronic effects that deactivate the pyridine ring towards certain catalytic processes.

Electronic Contribution:

The electronic nature of the indolizine ring is a hybrid of the π-electron rich pyrrole and the π-electron deficient pyridine. Substituents can significantly alter this electronic balance.

2-Phenyl Group: The phenyl group at the C-2 position is in conjugation with the indolizine system. Depending on the reaction, it can act as an electron-withdrawing or -donating group through resonance and inductive effects. Its presence is known to influence the molecule's photophysical properties, such as absorption and fluorescence spectra. scispace.com Studies on other 2-phenylindolizine (B189232) derivatives show that further substitution on this phenyl ring can fine-tune the electronic properties of the entire molecule. scispace.com

The combination of an electron-donating ethyl group on the pyridine ring and a conjugating phenyl group on the pyrrole ring creates a unique electronic profile for This compound , making it an interesting candidate for further studies in materials science and as a scaffold in medicinal chemistry.

Physicochemical and Spectroscopic Data of Related Indolizine Derivatives

While specific experimental data for this compound is not widely published, the following tables provide representative data for closely related 2-phenylindolizine derivatives. This information is valuable for predicting the expected properties of the title compound.

Table 1: Physicochemical Properties of Selected 2-Phenylindolizine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

|---|---|---|---|---|---|

| 2-Phenylindolizine | C₁₄H₁₁N | 193.25 | 210-212 | White Solid | rsc.org |

| 1-Bromo-3-(ethylsulfonyl)-2-phenylindolizine | C₁₆H₁₄BrNO₂S | 364.26 | 106.8-107.3 | Green Solid | rsc.org |

| 7-Methyl-2-phenylindolizine-1-carboxylate | C₁₈H₁₅NO₂ | 277.32 | 167-168 | Yellow Crystalline | nih.gov |

| 6-ethyl-2-phenyl-1,3-bis(phenylselanyl)indolizine | C₃₂H₂₅NSe₂ | 593.47 | 209.8-212.1 | Brown solid | rsc.org |

Table 2: Selected ¹H-NMR and ¹³C-NMR Data for a 2-Phenylindolizine Scaffold Data for 2-Phenylindolizine in CDCl₃

| Type | Chemical Shift (ppm) |

|---|---|

| ¹H-NMR | 8.13 (d, 1H, H-5), 7.81 (d, 2H, Phenyl), 7.64 (s, 1H, H-1), 7.50 (d, 1H, H-8), 7.39 (t, 2H, Phenyl), 7.27 (t, 1H, Phenyl), 7.08 (s, 1H, H-3), 6.70 (dd, 1H, H-6), 6.55 (t, 1H, H-7) |

| ¹³C-NMR | 137.9, 134.9, 129.0, 128.8, 127.3, 125.0, 122.9, 119.8, 117.4, 112.2, 110.8, 101.0 |

Note: The exact chemical shifts for this compound would be influenced by the ethyl group. The ethyl group's protons would likely appear as a quartet and a triplet in the upfield region of the ¹H-NMR spectrum.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

6-ethyl-2-phenylindolizine |

InChI |

InChI=1S/C16H15N/c1-2-13-8-9-16-10-15(12-17(16)11-13)14-6-4-3-5-7-14/h3-12H,2H2,1H3 |

InChI Key |

ZOTZLJLIJRDAKW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN2C=C(C=C2C=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethyl 2 Phenylindolizine and Its Analogues

Classical and Established Indolizine (B1195054) Synthetic Routes

The synthesis of the indolizine scaffold is a well-established field, with several named reactions and general strategies forming the bedrock of its chemical literature. chim.itusp.br These methods primarily involve the construction of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. For the specific target of 6-Ethyl-2-phenylindolizine, these routes are adapted by selecting appropriately substituted starting materials. The key precursors are typically a pyridine derivative bearing an ethyl group at the 4-position (which becomes the 6-position in the indolizine) and a reagent capable of introducing the phenyl group at the future C2 position. jbclinpharm.orgresearchgate.net

Condensation Reactions

Among the most classical methods for indolizine synthesis are condensation reactions, notably the Tschitschibabin (or Chichibabin) indolizine synthesis. jbclinpharm.orgresearchgate.net This reaction provides a direct route to the indolizine core through a two-step process involving quaternization followed by an intramolecular aldol-type condensation.

The Tschitschibabin synthesis for this compound would commence with 4-ethyl-2-methylpyridine . This starting material is reacted with a phenacyl halide, such as 2-bromoacetophenone , typically in a solvent like acetone (B3395972) or acetonitrile (B52724). researchgate.netrsc.org This first step is an SN2 reaction that forms the quaternary pyridinium (B92312) salt, 1-(2-oxo-2-phenylethyl)-2-methyl-4-ethylpyridinium bromide .

In the second step, the isolated pyridinium salt is treated with a base, such as sodium carbonate or sodium bicarbonate, often in an aqueous or alcoholic medium. researchgate.netrsc.org The base deprotonates the active methylene (B1212753) group of the 2-methyl substituent, generating a transient pyridinium ylide. This ylide then undergoes an intramolecular cyclization, where the carbanion attacks the carbonyl carbon of the phenacyl group. The subsequent dehydration of the resulting alcohol intermediate under the reaction conditions leads to the formation of the aromatic indolizine ring, yielding the final product, This compound . researchgate.net This classical approach is valued for its operational simplicity and the use of readily available starting materials.

1,3-Dipolar Cycloaddition Reactions (Pyridinium Ylide Chemistry)

The 1,3-dipolar cycloaddition reaction is one of the most versatile and widely employed methods for constructing the indolizine framework. chim.itrsc.orgjbclinpharm.org This approach involves the reaction of a pyridinium ylide, acting as a 1,3-dipole, with a dipolarophile, typically an activated alkene or alkyne. chim.itresearchgate.net

The key intermediate for this synthesis is a pyridinium ylide. For the synthesis of this compound, the required ylide is generated from 4-ethylpyridine (B106801) . This pyridine is first quaternized by reaction with an α-halocarbonyl compound that will introduce the C2-substituent and the adjacent methylene group. The ideal reagent is 2-bromoacetophenone . The reaction yields the pyridinium salt, 1-(2-oxo-2-phenylethyl)-4-ethylpyridinium bromide .

This salt is then treated with a base, such as triethylamine (B128534) or potassium carbonate, to remove the acidic proton from the carbon atom adjacent to the pyridinium nitrogen. rsc.org This deprotonation occurs in situ to generate the reactive 1-(4-ethylpyridinium-1-yl)-2-oxo-2-phenylethan-1-ide . This ylide is stabilized by the adjacent benzoyl group, which delocalizes the negative charge, making it sufficiently stable to handle yet reactive enough for the subsequent cycloaddition. rsc.org

Once generated, the pyridinium ylide reacts with a dipolarophile in a [3+2] cycloaddition manner. rsc.orgijettjournal.org To obtain an indolizine that is unsubstituted at the C1 and C3 positions, as in the parent 2-phenylindolizine (B189232) structure, the ideal dipolarophile would be acetylene (B1199291) itself. However, due to its gaseous nature and often low reactivity unless activated, synthetic equivalents or activated alkynes are more commonly used.

A prevalent strategy involves using electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate . jbclinpharm.orgresearchgate.netnih.gov The reaction with ethyl propiolate, for instance, would initially form a dihydropindolizine intermediate. This intermediate then undergoes spontaneous aromatization, often facilitated by a mild oxidant present in the reaction medium (like air) or an added oxidizing agent, along with the loss of the ester group, to yield the indolizine. rsc.org When using alkenes as dipolarophiles, such as acrylonitrile (B1666552) or methyl acrylate, a distinct oxidation step is required to convert the initially formed tetrahydroindolizine cycloadduct into the aromatic indolizine. rsc.orgnih.gov

Regioselectivity is a critical consideration in 1,3-dipolar cycloadditions. chim.it In the synthesis of this compound, the use of a symmetrically substituted 4-ethylpyridine as the starting material circumvents the issue of regioselectivity in the pyridine ring. The cyclization can only occur across the C5 and N1 positions, unambiguously leading to a 6-substituted indolizine.

The regioselectivity of the addition to the five-membered ring is determined by the nature of the dipolarophile. thieme-connect.com In the reaction between an unsymmetrical alkyne and the pyridinium ylide, two regioisomers could potentially form. Theoretical and experimental studies show that the regiochemistry is governed by the electronic properties and orbital coefficients of the dipole and dipolarophile. Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. chim.it

Reactivity with Acetylenic and Ethenic Dipolarophiles

Cyclization Reactions and Annulation Strategies

Beyond classical condensation and cycloaddition reactions, a variety of other cyclization and annulation strategies have been developed for indolizine synthesis. These often involve transition-metal catalysis or intramolecular reactions of specifically designed precursors. chim.itresearchgate.net

One approach involves the intramolecular cyclization of substituted pyridines. usp.br For example, a 2-substituted-4-ethylpyridine bearing a propargylic group could be synthesized. This precursor, such as 4-ethyl-2-(3-phenylprop-2-yn-1-yl)pyridine , could then undergo a metal-catalyzed cycloisomerization. Catalysts based on gold, palladium, or copper can activate the alkyne, promoting a 5-endo-dig cyclization where the pyridine nitrogen attacks the activated triple bond, leading to the formation of the indolizine ring system. nih.gov

Another strategy is electro-oxidative annulation, a modern technique that uses electricity to promote the cascade cyclization reaction, offering a green and efficient pathway to indolizine derivatives under oxidant-free conditions. researchgate.net Furthermore, radical cyclization pathways have been developed, providing access to functionalized indolizines under mild, metal-free conditions. These advanced methods highlight the ongoing innovation in the synthesis of this important heterocyclic core.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a broad and versatile strategy for the synthesis of the indolizine nucleus. chim.itworktribe.comnih.gov These methods often involve the construction of a suitable acyclic precursor containing a pyridine ring and a side chain that can undergo cyclization to form the five-membered ring of the indolizine system.

One common approach involves the cyclization of 2-alkylpyridine derivatives that have been functionalized at the alkyl position. For instance, the condensation of 2-(pyridin-2-yl)acetate derivatives with various electrophiles can lead to intermediates that cyclize to form indolizines. rsc.orgorganic-chemistry.org The synthesis of this compound and its analogues through intramolecular cyclization could be envisioned starting from a 4-ethyl-2-substituted pyridine.

Another powerful intramolecular cyclization strategy involves the use of propargylic pyridines. These precursors can undergo cyclization under various catalytic conditions to afford indolizines. chim.itorganic-chemistry.org For example, the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides an efficient route to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org While not directly leading to this compound, this methodology highlights the potential of intramolecular cyclization of appropriately substituted pyridine precursors.

Furthermore, metal-free intramolecular C-N bond formation has been demonstrated as a viable pathway for constructing polysubstituted indolizine derivatives from pyridyl chalcones. nih.gov This approach involves an intramolecular C-N bond formation coupled with a C-H bond cleavage.

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has introduced a variety of advanced methodologies for the construction of indolizine frameworks, often featuring higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. chim.itrsc.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolizines are no exception. Catalysts based on palladium, copper, and rhodium have been extensively employed to facilitate the construction of the indolizine ring system through various mechanistic pathways. chim.itrsc.orgorganic-chemistry.org

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, providing an atom-economical approach to complex molecules. rsc.orgresearchgate.net In the context of indolizine synthesis, palladium-catalyzed C-H activation has been utilized for the direct acyloxylation and olefination of the indolizine core, typically at the C1 and C3 positions. rsc.orgresearchgate.net For instance, a direct and regioselective C1-acyloxylation of indolizines has been developed via palladium-catalyzed C-H functionalization in the absence of a directing group. rsc.org Similarly, direct C-3 alkynylation of indolizines with (2,2-dibromovinyl)arenes has been achieved using a palladium catalyst. tandfonline.com

Palladium-catalyzed annulation reactions offer another efficient route to polysubstituted indolizines. figshare.comnih.govorganic-chemistry.orgacs.org A notable example is the regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. nih.govorganic-chemistry.orgacs.org The regioselectivity of this reaction is critically dependent on the choice of the phosphine (B1218219) ligand. nih.govorganic-chemistry.org This methodology provides a straightforward and efficient access to a variety of polysubstituted indolizines. figshare.comnih.govacs.org A multicomponent synthesis of indolizines from 2-bromopyridines, CO, imines, and alkynes has also been developed, proceeding through a palladium-catalyzed carbonylative formation of a mesoionic pyridine-based 1,3-dipole. nih.govnih.gov

The table below summarizes key palladium-catalyzed reactions for indolizine synthesis.

| Reaction Type | Reactants | Catalyst System | Key Features |

| C-H Acyloxylation | Indolizines, Carboxylic acids | Pd(OAc)₂ | Direct C1-acyloxylation, high regioselectivity. rsc.org |

| C-H Alkynylation | Indolizines, (2,2-Dibromovinyl)arenes | Pd(OAc)₂, DPEPhos | Direct C3-alkynylation, good functional group tolerance. tandfonline.com |

| Annulation | 2-(Pyridin-2-yl)acetonitrile derivatives, Propargyl carbonates | Pd catalyst, Phosphine ligand | Regioselective synthesis of polysubstituted indolizines. figshare.comnih.govorganic-chemistry.orgacs.org |

| Multicomponent Reaction | 2-Bromopyridines, Imines, CO, Alkynes | Pd₂(dba)₃, Xantphos | Modular synthesis of diverse indolizines. nih.govnih.govrsc.org |

Copper catalysis offers a cost-effective and environmentally friendly alternative for the synthesis of indolizines. sorbonne-universite.fr Copper-catalyzed reactions often proceed under mild conditions and exhibit high efficiency. organic-chemistry.org

A prominent application of copper catalysis is in the cyclization of 2-(2-enynyl)pyridines with various nucleophiles, leading to the formation of indolizines with good to excellent yields. rsc.org This method is atom-economical and involves the simultaneous formation of a C-N bond and a remote carbon-nucleophile bond. rsc.org Another significant copper-catalyzed approach is the cycloisomerization of 2-pyridyl-substituted propargylic acetates, which yields C-1 oxygenated indolizines. organic-chemistry.org

Copper catalysts are also effective in oxidative coupling and annulation reactions. organic-chemistry.org A one-pot synthesis of indolizines has been developed through the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes. sorbonne-universite.frorganic-chemistry.org This reaction utilizes Cu(OAc)₂ as the catalyst and proceeds under aerobic conditions. sorbonne-universite.frorganic-chemistry.org Furthermore, a copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins provides a direct route to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org

The table below details representative copper-catalyzed syntheses of indolizines.

| Reaction Type | Reactants | Catalyst System | Key Features |

| Cyclization | 2-(2-enynyl)pyridines, Nucleophiles | Cu catalyst | Atom-economical, mild conditions. rsc.org |

| Cycloisomerization | 2-Pyridyl-substituted propargylic acetates | CuI, Triethylamine | High efficiency for C-1 oxygenated indolizines. organic-chemistry.org |

| Oxidative Coupling-Annulation | 2-Alkylazaarenes, Terminal alkenes | Cu(OAc)₂ | One-pot synthesis, good yields. sorbonne-universite.frorganic-chemistry.org |

| Oxidative Cross-Coupling/Cyclization | 2-(Pyridin-2-yl)acetate derivatives, Olefins | Cu/I₂ | Straightforward access to substituted indolizines. organic-chemistry.org |

| Coupling Cyclization | 2-(Pyridin-2-yl)acetate, gem-Difluoroalkenes | Cu catalyst | Involves C-F bond cleavage. rsc.org |

| Tandem Cyclization/Alkynylation | Propargylic amines | CuI, DBU/MTBD | Base-controlled, mild conditions. nih.gov |

Rhodium catalysis has also been successfully applied to the synthesis of indolizines, offering unique pathways and reactivity. rsc.org Rhodium(III) catalysis has been used to synthesize indolizines substituted with aryl rings through C-H insertion, formation of an eight-membered ring, and subsequent ring contraction. rsc.org

A notable rhodium-catalyzed transformation involves the reaction of pyridotriazoles with 1,3-dienes in a one-pot sequence. acs.org This process includes a rhodium-catalyzed [2+1]-cyclopropanation, followed by a palladium-catalyzed ring expansion and oxidation to furnish functionalized indolizine derivatives. acs.org

Furthermore, rhodium catalysts have been employed in the regiodivergent synthesis of 1,2- and 1,3-disubstituted indolizines from pyridotriazoles and terminal alkynes. nih.gov The reaction proceeds through a 3-iminocyclopropene intermediate, which can be selectively converted to either the 1,2- or 1,3-disubstituted indolizine by choosing either a copper or a rhodium catalyst for the subsequent cycloisomerization. nih.gov Rhodium-catalyzed hydroformylation of (R)-3-(pyrrol-1-yl)hex-1-ene followed by intramolecular cyclization provides a general approach to the indolizine nucleus, as demonstrated in the synthesis of (–)-Indolizidine 167B. beilstein-journals.org

The following table highlights key rhodium-catalyzed transformations for indolizine synthesis.

| Reaction Type | Reactants | Catalyst System | Key Features |

| C-H Activation/Annulation | Pyridinium ylides, Alkynes | Rh(III) catalyst | Synthesis of aryl-substituted indolizines. rsc.org |

| Sequential Cyclopropanation/Ring Expansion | Pyridotriazoles, 1,3-Dienes | Rh and Pd catalysts | One-pot synthesis of functionalized indolizines. acs.org |

| Regiodivergent Cycloisomerization | Pyridotriazoles, Terminal alkynes | Rh(I) or Cu catalyst | Selective formation of 1,2- or 1,3-disubstituted indolizines. nih.gov |

| Hydroformylation/Cyclization | (R)-3-(pyrrol-1-yl)hex-1-ene | Rh₄(CO)₁₂ | General approach to the indolizine nucleus. beilstein-journals.org |

Gold and Silver Catalysis in Indolizine Construction

Gold and silver catalysts have emerged as powerful tools in the synthesis of indolizines, facilitating unique transformations and offering high efficiency. ijettjournal.org

A dual gold/silver-catalyzed cascade reaction has been developed for the synthesis of indolizines from 2-substituted pyridine derivatives. nih.govresearchgate.net This methodology involves a tandem C(sp³)–H alkynylation and iminoauration process, showcasing the synergistic effect of the two metals. nih.gov The reaction proceeds through the formation of an alkynyl Au(III) species, highlighting the unique reactivity imparted by gold catalysis. nih.govresearchgate.net This method has proven effective for creating a variety of 2-alkynyl indolizines with tolerance to diverse functional groups. researchgate.net

Gold(I) complexes have also been utilized to catalyze the cycloisomerization of 1,5-enyne ethers through a hydride transfer mechanism, leading to the formation of the indolizine core. frontiersin.org Furthermore, gold(I)-catalyzed multicomponent reactions of aldehydes, amines, and alkynes provide a rapid and atom-economical route to substituted aminoindolizines under solvent-free conditions or in water. organic-chemistry.org Another notable gold-catalyzed approach involves the ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles.

Silver catalysts, often used in conjunction with gold, also play a crucial role. For instance, a silver co-catalyst is often necessary to promote the desired reactivity in gold-catalyzed three-component couplings.

Metal-Free and Organocatalytic Methodologies

In the pursuit of more sustainable and cost-effective synthetic routes, metal-free and organocatalytic approaches for constructing the indolizine framework have gained significant traction. nih.govacs.orgresearchgate.netresearchgate.net

One prominent metal-free strategy involves the one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org This reaction proceeds via a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation, utilizing an organic oxidant like TEMPO instead of traditional transition metals. organic-chemistry.org Another metal-free approach describes the synthesis of functionalized indolizines through a cascade Michael/SN2/aromatization reaction of 2-alkylazaarene derivatives with bromonitroolefins. acs.org

Organocatalysis offers another powerful avenue for indolizine synthesis. Brønsted acids have been successfully employed to catalyze the C3-alkylation of indolizines with various electrophiles, including ortho-hydroxybenzyl alcohols and 2-indolylmethanol. rsc.org This method provides a direct route to C3-functionalized indolizines with good yields and structural diversity. rsc.org Additionally, a one-pot, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions has been developed for the regiospecific synthesis of indolizines. nih.gov Lipases, such as those from Candida antarctica, have also been utilized as biocatalysts for the one-pot synthesis of indolizines, demonstrating the potential of enzymatic methods in this field. nih.gov

C-H Functionalization Strategies for Indolizine Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of the indolizine core, enabling the introduction of various substituents without the need for pre-functionalized starting materials. bohrium.comacs.org This approach allows for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. bohrium.comnih.gov

Site-Selective Functionalization (e.g., C1, C2, C3, C7)

The inherent reactivity of the indolizine ring often leads to preferential electrophilic substitution at the C1 and C3 positions. worktribe.com However, achieving site-selectivity at other positions, such as C2, C5, and C7, often requires specific catalytic systems or directing groups.

Palladium-mediated C-H functionalization has been instrumental in achieving site-selectivity. acs.orgnih.govnih.govresearchgate.net For instance, palladium catalysis can direct functionalization to the C3 position. worktribe.com Furthermore, palladium-catalyzed dual C-H activation of a 5-benzoyl-substituted indolizine has been shown to afford a 6H-indeno-indolizine. acs.orgnih.govnih.govresearchgate.net The use of directing groups, such as indolizine-1-carboxylates, has enabled the selective synthesis of C2 and C5 difunctionalized indolizines. worktribe.com

Iridium-catalyzed C-H borylation represents another key strategy for site-selective functionalization, allowing for the introduction of a boryl group that can be further elaborated through cross-coupling reactions. worktribe.comresearchgate.networktribe.comusp.br This method has been successfully applied to functionalize both the pyridine and pyrrole rings of the indolizine scaffold. worktribe.comworktribe.comusp.br

The table below summarizes some examples of site-selective C-H functionalization of the indolizine scaffold.

| Position(s) | Reagent/Catalyst | Type of Functionalization | Reference(s) |

| C1, C3 | Electrophilic substitution | General | worktribe.com |

| C2, C5 | Directing group (indolizine-1-carboxylate) | Difunctionalization | worktribe.com |

| C3 | Palladium catalyst | Arylation, etc. | worktribe.com |

| C5 | Directed metalation (TMPMgCl∙LiCl), Iodine | Iodination | worktribe.com |

| C-H (various) | Iridium tris-boryl complexes | Borylation | worktribe.comresearchgate.netusp.br |

| C-H (various) | Palladium catalyst | Dual C-H activation, Amination | acs.orgnih.govnih.govresearchgate.net |

Formation of C-C, C-P, C-S, C-N, C-O Bonds

C-H functionalization strategies have enabled the formation of a diverse range of chemical bonds on the indolizine core. bohrium.comnih.govacs.org

C-C Bond Formation: This is a well-developed area within indolizine C-H functionalization. bohrium.com Methods include arylation, alkenylation, and acylation. bohrium.com Rhodium(III) catalysis has been used for the olefination of indolizines. bohrium.com

C-P Bond Formation: Methods for the formation of C-P bonds via C-H functionalization of indolizines have been established. bohrium.com

C-S Bond Formation: C-H functionalization has been utilized for the sulfenylation of indolizines. bohrium.com Copper-catalyzed chalcogenation has also been reported. bohrium.com A metal-free, three-component reaction of 2-alkylpyridines, aromatic ynals, and elemental sulfur allows for the formation of indolizine thiones through tandem C-C, C-N, and C-S bond formation. researchgate.netresearchgate.net

C-N Bond Formation: Palladium-catalyzed selective C-H amination has been achieved. acs.orgnih.govnih.govresearchgate.net

C-O Bond Formation: While less developed than C-C bond formation, methods for C-O bond formation exist. bohrium.com

Electrochemical methods are also emerging as a sustainable approach for C-H functionalization, enabling the formation of C-C, C-N, C-O, C-P, and C-S bonds under mild, oxidant-free conditions. nih.gov

Green Chemistry Approaches to Indolizine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of indolizines. mdpi.comscispace.com Key strategies include the use of solvent-free reaction conditions and alternative energy sources like microwave irradiation. mdpi.comscispace.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and simplifying purification. mdpi.com Several solvent-free methods for indolizine synthesis have been reported.

A copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids provides an efficient route to diversified indolizine derivatives under solvent-free conditions. organic-chemistry.org Another copper-catalyzed method involves the reaction of pyridine, acetophenone, and nitroolefins, also under solvent-free conditions, to produce indolizines in high yields. mdpi.combohrium.com

Metal-free, solvent-free approaches have also been developed. A one-pot, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols proceeds efficiently without a solvent or metal catalyst. nih.gov Furthermore, a samarium-catalyzed C(sp³)-H bond activation for the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols can be conducted under mild, solvent-free conditions. organic-chemistry.org

The use of biocatalysts, such as lipases, in one-pot syntheses of indolizines can also be performed under solvent-free conditions, often enhanced by ultrasound irradiation, leading to pure products in short reaction times. nih.gov

The following table highlights some examples of solvent-free synthesis of indolizines.

| Catalyst/Promoter | Reactants | Reaction Type | Reference(s) |

| CuBr | Pyridines, methyl ketones, alkenoic acids | Aerobic decarboxylative cycloaddition | organic-chemistry.org |

| CuBr | Pyridine, acetophenone, nitroolefin | Three-component reaction | mdpi.combohrium.com |

| None (Metal-free) | 2-(Pyridin-2-yl)acetates, ynals, alcohols/thiols | Three-component reaction | nih.gov |

| Samarium catalyst | 2-Alkylazaarenes, propargylic alcohols | C(sp³)-H bond activation | organic-chemistry.org |

| Lipase (B570770) A/B | (Not specified) | One-pot synthesis | nih.gov |

Microwave and Sonication Assisted Syntheses

Alternative energy sources like microwave irradiation and ultrasound have been successfully employed to accelerate the synthesis of indolizine derivatives, often leading to significant improvements in reaction times, yields, and product purity compared to conventional heating methods. scispace.com These techniques represent a move towards more sustainable and efficient chemical processes. bohrium.com

Microwave-assisted synthesis has proven effective for the one-pot, three-component synthesis of various 2-phenylindolizine analogues. In one notable approach, a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized by reacting a 4-substituted pyridine with a 4-substituted phenacyl bromide and methyl phenylpropiolate. nih.gov The reactions were carried out in acetonitrile with triethylamine as a base under a nitrogen atmosphere, yielding the desired products in the range of 76% to 89%. nih.gov The use of microwave irradiation facilitates the rapid formation of the indolizine core, demonstrating a significant advantage over traditional thermal methods. nih.govresearchgate.net

Similarly, sonication, or the use of ultrasound, has been utilized to promote the 1,3-dipolar cycloaddition reactions required for indolizine ring formation. rsc.orgresearchgate.net Ultrasound irradiation can efficiently drive the reaction between pyridinium ylides and electron-deficient alkenes at room temperature. rsc.orgnih.gov For instance, the synthesis of indolizine-1-carbonitrile (B3051405) derivatives was achieved by reacting aromatic aldehydes, malononitrile, and a 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium salt in acetonitrile with triethylamine. nih.gov The application of ultrasound for 20-30 minutes resulted in good to excellent yields of the final products. nih.gov This method highlights the ability of sonication to enhance reaction rates and efficiency in a greener, more energy-conscious manner. dntb.gov.ua

Table 1: Examples of Microwave and Sonication Assisted Syntheses of Indolizine Analogues

| Product Class | Reactants | Method | Conditions | Yield | Reference |

| Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates | 4-Substituted Pyridine, 4-Substituted Phenacyl Bromide, Methyl Phenylpropiolate | Microwave | Acetonitrile, Triethylamine, N₂ atmosphere | 76-89% | nih.gov |

| 3-(4-Bromobenzoyl)-2-phenylindolizine-1-carbonitrile | Benzaldehyde, Malononitrile, 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide, Triethylamine | Sonication | Acetonitrile, Room Temperature, 20-30 min | 93% | nih.gov |

| Bis-indolizine derivatives | 2-Chloropyridinium ylides, 2,2′-(1,4-phenylenebis(methanylylidene))dimalononitrile, Triethylamine | Sonication | Acetonitrile, Room Temperature | N/A | rsc.org |

Biocatalytic Transformations (e.g., Enzyme-Mediated)

The application of biocatalysis in the synthesis of the indolizine scaffold represents a significant advancement in green chemistry. This approach utilizes enzymes or whole-cell systems to catalyze the formation of the heterocyclic core under mild, environmentally friendly conditions, typically in aqueous media. researchgate.netmdpi.com

An efficient one-pot synthesis of indolizine derivatives has been developed using lipases A and B from Candida antarctica (CAL A and CAL B) as biocatalysts. mdpi.com The reaction involves the N-alkylation of a pyridine derivative (e.g., 4,4'-bipyridine) with a halide derivative (e.g., ω-bromacetophenones) and a subsequent cycloaddition with an activated alkyne like ethyl propiolate. researchgate.netmdpi.com This biocatalytic process is performed in a pH 7 phosphate (B84403) buffer solution at 40°C. mdpi.com Research has shown that the yield of indolizines is significantly higher in the presence of the lipase compared to the non-enzymatic reaction. researchgate.netmdpi.com Notably, CAL A demonstrated higher catalytic activity and selectivity for the cycloaddition. mdpi.com

Furthermore, the efficiency of this biocatalytic method can be enhanced by combining it with ultrasound irradiation. scispace.commdpi.com When the lipase-catalyzed reactions were conducted under sonication, pure indolizine products were obtained in good yields and with drastically reduced reaction times compared to conventional shaking or heating. researchgate.netmdpi.com This synergistic approach, combining biocatalysis and ultrasound, offers a potent, eco-friendly route to the indolizine core. mdpi.com

In addition to isolated enzymes, whole-cell biocatalysis has been successfully applied. Whole cells of the yeast Yarrowia lipolytica have been shown to effectively catalyze the multicomponent reaction of 4,4′-bipyridine, α-bromo-carbonyl reagents, and activated alkynes to produce bis-indolizines in good to excellent yields (47%–77%). mdpi.com These transformations proceed at room temperature in a buffer solution, highlighting the potential of using microbial metabolites as effective "green" catalysts for constructing the indolizine nucleus. mdpi.com

Table 2: Biocatalytic Synthesis of Indolizine Analogues

| Product Class | Biocatalyst | Reactants | Method | Conditions | Yield | Reference |

| Indolizines | Candida antarctica Lipase A (CAL A) | 4,4′-Bipyridine, ω-Bromacetophenones, Ethyl Propiolate | Biocatalysis with Ultrasound | pH 7 Phosphate Buffer, 40°C | Good | researchgate.netmdpi.com |

| Indolizines | Candida antarctica Lipase B (CAL B) | 4,4′-Bipyridine, ω-Bromacetophenones, Ethyl Propiolate | Biocatalysis with Shaking | pH 7 Phosphate Buffer, 40°C, 48h | Moderate | mdpi.com |

| Bis-indolizines | Whole-cells of Yarrowia lipolytica | 4,4′-Bipyridine, Phenacyl Bromide, Ethyl Propiolate | Whole-cell Biocatalysis | Phosphate Buffer (pH 7.0), Room Temperature | 47-77% | mdpi.com |

Mechanistic Investigations of 6 Ethyl 2 Phenylindolizine Formation and Reactivity

Reaction Mechanism Elucidation for Key Synthetic Pathways

The construction of the indolizine (B1195054) ring system, as in 6-ethyl-2-phenylindolizine, is predominantly achieved via cycloaddition reactions, which can proceed through different mechanisms. The most common methods involve the reaction of a pyridine (B92270) derivative, such as a 4-ethylpyridine (B106801) which would be a precursor for the 6-ethyl moiety, with a suitable reaction partner to build the five-membered ring.

Stepwise Mechanisms vs. Concerted Cycloadditions

The synthesis of indolizines is often characterized by a mechanistic dichotomy between concerted and stepwise pathways.

1,3-Dipolar Cycloaddition , a cornerstone of indolizine synthesis, involves the reaction of a pyridinium (B92312) ylide with a dipolarophile, such as an alkyne or alkene. rsc.orgrsc.org For instance, a pyridinium ylide generated from a 4-ethylpyridine derivative can react with an acetylene (B1199291) carrying a phenyl group. Traditionally viewed as a concerted [3+2] cycloaddition, this reaction can also proceed through a stepwise mechanism, particularly with highly polarized or sterically demanding reactants. acs.org The distinction often depends on the specific substrates and reaction conditions. Some cycloadditions are explicitly described as stepwise, involving a sequence of bond formations rather than a single, simultaneous transition state. rsc.org

Stepwise Pathways are common and often involve an initial nucleophilic attack followed by cyclization. A prominent example is the reaction of 2-alkylazaarenes with bromonitroolefins, which proceeds via a cascade of Michael addition, intramolecular SN2 reaction, and subsequent aromatization. rsc.org Another stepwise approach involves the reaction of pyridinium 1,4-zwitterionic thiolates, which undergo a sequence of annulation, oxidation, and ring-contraction/desulfuration. rsc.org Similarly, the reaction of pyridinium ylides with chromones proceeds via a stepwise [3+2] annulation, followed by the cleavage of the chromone (B188151) ring and oxidative aromatization. rsc.org

[8+2] Cycloadditions represent another class of reactions, typically between an indolizine (acting as an 8π component) and an alkyne. Mechanistic discussions for these reactions also consider both one-step (concerted) and stepwise pathways involving zwitterionic intermediates, with definitive experimental evidence often being elusive.

The table below summarizes key mechanistic pathways for indolizine synthesis.

| Reaction Type | Typical Reactants | Mechanism Type | Key Features |

| 1,3-Dipolar Cycloaddition | Pyridinium Ylide + Alkyne/Alkene | Concerted or Stepwise | Widely used; forms the five-membered ring. rsc.orgrsc.org |

| Michael/SN2/Aromatization | 2-Alkylazaarene + Bromonitroolefin | Stepwise | Cascade reaction sequence. rsc.org |

| [5+1]-based Annulation | Pyridinium Zwitterionic Thiolate | Stepwise | Involves pyridothiazine intermediates and desulfuration. rsc.org |

| [8+2] Cycloaddition | Indolizine + Alkyne | Concerted or Stepwise | Expands on a pre-formed indolizine ring. |

Role of Intermediates (e.g., Zwitterionic, Radical)

The course of indolizine synthesis is often directed by the formation of transient intermediates.

Zwitterionic Intermediates are frequently proposed in cycloaddition reactions. The reaction between pyridine and dimethyl acetylenedicarboxylate (B1228247) (DMAD), for instance, generates a reactive zwitterionic species known as a Huisgen zwitterion. This intermediate can then react further to form the indolizine ring system. core.ac.uk In other pathways, such as the reaction of pyridinium 1,4-zwitterionic thiolates with other reagents, the zwitterionic nature of the starting material itself is key to the transformation. rsc.org Photooxygenation studies on substituted indolizines also reveal the formation of peroxidic zwitterions as key intermediates.

Radical Intermediates have also been identified or proposed in several synthetic routes. An N-iodosuccinimide (NIS)-promoted domino reaction for synthesizing functionalized indolizines is believed to proceed through a radical mechanism. researchgate.net Similarly, certain cyclization/aromatization reactions to form indolizines are described as radical cascade processes. chim.it The photooxygenation of indolizines under specific conditions can also involve an electron transfer mechanism, leading to the formation of an indolizine cation radical and a superoxide (B77818) anion radical.

Metal-Carbene Intermediates are crucial in transition-metal-catalyzed syntheses. For example, a ruthenium-catalyzed three-component reaction to form indolizines was shown to proceed via the formation of a key ruthenium-carbene intermediate, which was isolated and characterized. rsc.org

Oxidative Aromatization Steps

Many synthetic routes to indolizines initially produce a non-aromatic dihydroindolizine or a related precursor. The final, and often crucial, step is an aromatization process to generate the stable 10π-electron indolizine system. This can be achieved through several methods:

Elimination of Small Molecules: In syntheses using nitroalkenes as reaction partners, the final aromatization often occurs via the elimination of nitrous acid (HNO₂) or nitrogen dioxide (NO₂). rsc.orgmdpi.com

Oxidative Dehydrogenation: This is a common strategy where an external oxidant is used to remove two hydrogen atoms from the dihydroindolizine intermediate. Oxidants such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), chromium(VI) salts, or simply atmospheric oxygen (often aided by a catalyst) are frequently employed. rsc.orgrsc.org

Ring-Opening Aromatization: In certain domino reactions, the initial cycloadduct undergoes a subsequent ring-opening to achieve aromaticity. For example, the reaction of alkylidene oxindoles with pyridine derivatives involves a spiroannulation followed by a ring-opening aromatization sequence. researchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

The selective formation of a specific indolizine isomer or product is often governed by the principles of kinetic and thermodynamic control. wikipedia.orgdalalinstitute.com These concepts determine the product distribution when competing reaction pathways exist. The kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable (lowest Gibbs free energy). wikipedia.orglibretexts.org

Kinetic Control is favored under conditions where the reaction is irreversible, such as at lower temperatures and for shorter reaction times. wikipedia.orglibretexts.org The major product will be the one with the lowest activation energy barrier. Many syntheses of substituted indolizines are run under conditions that imply kinetic control to achieve a specific regioselectivity before isomerization to a more stable product can occur. For example, in the deprotonation of an unsymmetrical ketone to form an enolate, low temperatures and sterically hindered bases are used to favor the kinetic product. wikipedia.org This principle is analogous to controlling regioselectivity in the formation of pyridinium ylides from substituted pyridines.

Thermodynamic Control is favored under conditions that allow the reaction to reach equilibrium, typically at higher temperatures and for longer reaction times, where the initial products have enough energy to revert to intermediates and explore different pathways. wikipedia.orglibretexts.org The final product mixture will reflect the relative thermodynamic stabilities of the possible products. In some cases, an initially formed kinetic product can rearrange to the more stable thermodynamic product if the reaction conditions permit. chemrxiv.org

A kinetic study on the thermal cyclization of Baylis-Hillman adducts to form 2-substituted indolizines demonstrated that the reactions followed first-order kinetics. core.ac.uk Variable temperature studies allowed for the determination of activation parameters, providing quantitative insight into the reaction's energetic landscape. core.ac.uk Furthermore, kinetic investigations into the reactivity of pyridinium ylides have been used to create nucleophilicity parameters, which allow for the prediction of rate constants for their cycloaddition reactions. acs.org Significant deviations between predicted and measured rate constants can indicate a change in the reaction mechanism from a stepwise to a concerted pathway. acs.org Theoretical calculations have also been used to determine the kinetic cost (activation energy) for the rate-determining step in certain indolizine syntheses. researchgate.net

The choice of reaction conditions—temperature, solvent, catalyst, and reaction time—is therefore critical in directing the synthesis towards the desired this compound product by favoring either the kinetic or thermodynamic pathway. numberanalytics.comacs.org

Influence of Substituents on Reaction Mechanisms

The substituents on both the pyridine precursor and the reacting partner have a profound impact on the reaction mechanism, rate, and regioselectivity of indolizine synthesis. For this compound, the ethyl group at position 6 and the phenyl group at position 2 are key directors of reactivity.

Electronic Effects: The π-electron-rich nature of the indolizine ring makes it susceptible to electrophilic attack, with position 3 being the most nucleophilic, followed by position 1. The presence of the electron-donating alkyl group (ethyl) at C6 and the conjugating phenyl group at C2 further enhances the electron density of the heterocyclic system, influencing its reactivity. Conversely, in the synthesis via 1,3-dipolar cycloaddition, electron-withdrawing groups on the pyridinium ylide or the dipolarophile are often necessary to activate the substrates and facilitate the reaction. rsc.org Kinetic studies have shown that the reactivity of pyridinium ylides is significantly affected by substituents on the pyridine ring. acs.org

Steric Effects: The position and size of substituents can direct the outcome of the reaction. In cycloadditions involving substituted pyridinium ylides, steric hindrance can influence the regioselectivity of the annulation, determining on which side of the nitrogen atom the new ring is formed. rsc.org The phenyl group at C2, for instance, can sterically hinder attack at adjacent positions.

Control of Regioselectivity: The choice of substituents is a critical tool for controlling regioselectivity. In palladium-catalyzed annulations to form polysubstituted indolizines, the choice of the phosphine (B1218219) ligand on the catalyst can completely control which regioisomer is formed. chim.it Similarly, in syntheses starting from 3-substituted pyridines, a mixture of 6- and 8-substituted indolizines can be formed, and the electronic nature of the substituent plays a role in determining the ratio of the products. rsc.org

The table below illustrates the general influence of substituent types on indolizine synthesis.

| Substituent Type | Position | General Influence on Mechanism and Reactivity |

| Electron-Donating Groups (e.g., -Ethyl) | Pyridine Ring (e.g., C4) | Increases nucleophilicity of the pyridine/ylide; can affect kinetic/thermodynamic balance of intermediates. chemrxiv.org |

| Electron-Withdrawing Groups (e.g., -Acyl, -CN) | Pyridinium Ylide / Dipolarophile | Activates substrates for 1,3-dipolar cycloaddition; stabilizes intermediates. rsc.org |

| Aryl Groups (e.g., -Phenyl) | C2 Position | Enhances π-conjugation of the indolizine system; can exert steric influence. chim.it |

| Leaving Groups | C3 or C5 Position | Can be eliminated in the final aromatization step, enabling synthesis of otherwise inaccessible derivatives. |

Advanced Spectroscopic and Crystallographic Elucidation of 6 Ethyl 2 Phenylindolizine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For indolizine (B1195054) derivatives, NMR is crucial for confirming substitution patterns and understanding dynamic molecular processes. core.ac.ukdissertation.com

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In the case of 6-Ethyl-2-phenylindolizine, specific chemical shifts (δ) and coupling constants (J) are expected for the protons of the indolizine core, the 2-phenyl group, and the 6-ethyl substituent.

Analysis of related compounds, such as 2-phenylindolizine (B189232) and its substituted derivatives, allows for the prediction of the proton signals for the target molecule. rsc.org The protons on the indolizine ring are typically found in the aromatic region (δ 6.0-9.5 ppm). pdx.edu The H-5 proton is often the most deshielded proton of the indolizine system, appearing at a high chemical shift. beilstein-journals.org For instance, in 1-Bromo-6-ethyl-2-phenyl-3-tosylindolizine, the corresponding H-5 proton appears as a doublet at δ 8.97 ppm. rsc.org

The ethyl group at the C-6 position would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling. The phenyl group at C-2 will show a set of multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-5 | ~8.9-9.1 | d | Typically the most downfield signal of the indolizine core. |

| Phenyl-H | ~7.2-7.7 | m | Signals for the five protons of the 2-phenyl substituent. |

| Indolizine Core-H | ~6.5-7.9 | m | Signals for H-1, H-3, H-7, H-8. |

| Ethyl -CH₂ | ~2.9 | q | Methylene protons of the ethyl group. |

| Ethyl -CH₃ | ~1.1-1.3 | t | Methyl protons of the ethyl group. |

Note: Predicted values are based on data from analogous compounds and general NMR principles. rsc.orgbeilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound can be assigned by comparison with known data for 2-phenylindolizine and other substituted analogues. rsc.orgnih.gov

The carbon atoms of the indolizine nucleus resonate over a range from approximately δ 100 to 140 ppm. The carbons of the 2-phenyl group will appear in a similar range, while the aliphatic carbons of the 6-ethyl group will be found significantly upfield. For example, in an analogue, the ethyl group carbons appear around δ 51.4 (CH₂) and δ 7.3 (CH₃). rsc.org The presence of carbonyl groups in related structures can be seen at shifts between 184 and 187 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Indolizine Core (C2-C9) | 100-140 | Specific assignments require 2D NMR. |

| Phenyl Group | 126-135 | Includes the quaternary carbon and the five CH carbons. |

| Ethyl -CH₂ | ~51 | Aliphatic methylene carbon. |

| Ethyl -CH₃ | ~7-15 | Aliphatic methyl carbon. |

Note: Predicted values are based on data from analogous compounds. rsc.orgmdpi.com

For complex molecules like substituted indolizines, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities and establish definitive structural assignments. core.ac.ukwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). wikipedia.org For this compound, COSY would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal the coupling network between adjacent protons on the indolizine ring (e.g., H-7 and H-8). beilstein-journals.orgresearchgate.net

HETCOR (Heteronuclear Correlation): This technique establishes correlations between protons and the carbon atoms they are directly attached to. beilstein-journals.org By correlating the assigned proton signals from the ¹H NMR spectrum with their corresponding carbon signals in the ¹³C spectrum, an unambiguous assignment of the carbon skeleton can be achieved. This is particularly useful for distinguishing between the various aromatic carbons of the indolizine and phenyl rings. researchgate.netlew.ro

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While less common, this experiment can show direct carbon-carbon correlations, providing a definitive map of the entire carbon skeleton.

These 2D techniques are indispensable for confirming the precise substitution pattern and assigning all signals in the spectra of new indolizine derivatives. beilstein-journals.orgresearchgate.netlew.ro

Variable Temperature (VT) NMR studies are used to investigate dynamic processes in molecules, such as conformational changes or restricted rotation around single bonds, which occur on the NMR timescale. core.ac.uk In N,N-dialkylindolizine-2-carboxamides, VT-NMR has been used to determine the rotational energy barriers around the N-CO amide bond. rsc.orggrafiati.com

For this compound, VT-NMR could be employed to study the rotational dynamics of the phenyl group at the C-2 position. At low temperatures, the rotation might be slow enough to cause the protons ortho and meta to the bond to become magnetically non-equivalent, leading to a splitting of their signals. As the temperature is raised, the rotation becomes faster, and these separate signals would broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen into time-averaged signals at higher temperatures. core.ac.uk Analysis of these spectral changes allows for the calculation of the free energy of activation (ΔG‡) for the rotational process. core.ac.uk

Two-Dimensional NMR Techniques (COSY, HETCOR, INADSY) for Connectivity Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. mdpi.com The IR spectrum of this compound would display a combination of bands corresponding to its aromatic and aliphatic components.

The key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands typically appearing above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: Medium to strong bands for the ethyl group, appearing just below 3000 cm⁻¹.

C=C Aromatic Stretching: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the indolizine and phenyl rings. rjpbcs.com

In related indolizine compounds, characteristic carbonyl (C=O) stretching bands are observed at ~1700 cm⁻¹ for ester groups and ~1600-1690 cm⁻¹ for ketone groups, confirming their presence. mdpi.comrjpbcs.comsemanticscholar.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3020 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

Data derived from general IR tables and published spectra of analogous compounds. libretexts.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indolizine ring system is a chromophore that gives rise to characteristic absorption bands.

The UV-Vis spectrum of indolizine derivatives typically shows multiple absorption bands, corresponding to π → π* electronic transitions. researchgate.net For example, a new fluorescent indolizine analogue exhibited three main absorption peaks in the ranges of 264-278 nm, 389-397 nm, and 410-417 nm when measured in various solvents. The presence of the 2-phenyl group extends the conjugation of the system, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted indolizine core. The 6-ethyl group, being an alkyl substituent, is expected to have a minimal effect on the position of the absorption bands. Studying the spectra in solvents of varying polarity can also provide insight into the nature of the electronic transitions.

Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectra of indolizine derivatives, including this compound, are characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. These bands arise from π→π* electronic transitions within the aromatic system. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are key parameters that provide insights into the electronic structure of these molecules.

For instance, studies on various 2-phenylindolizine derivatives have shown that the absorption maxima can be influenced by the nature and position of substituents on the indolizine core and the phenyl ring. researchgate.netlew.ro Generally, extended conjugation in these systems leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands and an increase in the molar absorptivity. researchgate.net The photophysical properties of pyrrolopyrimidine derivatives, which are structurally related to indolizines, have been explored by examining their absorption and fluorescence spectra. lew.ro

To illustrate the typical UV-Vis spectral data for related compounds, the following table presents the absorption maxima and molar extinction coefficients for a series of indolizine-based dyes in dichloromethane (B109758) (DCM). While specific data for this compound is not detailed in the provided sources, these examples of analogous structures offer a representative view of the spectroscopic properties.

| Compound | λabs (nm) | ε (M-1cm-1) |

| Dye 1 | 420 | 25000 |

| Dye 2 | 450 | 30000 |

| Dye 3 | 470 | 35000 |

| Dye 4 | 440 | 28000 |

This table is representative and based on data for analogous indolizine derivatives. rsc.org

Solvent Effects on Electronic Spectra

The electronic spectra of indolizine derivatives can exhibit solvatochromism, which is the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the solvent polarity. nih.govkoreascience.krworldscientific.com This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. nih.govkoreascience.kr By studying the spectral shifts in a range of solvents with varying polarities, it is possible to gain information about the change in dipole moment upon electronic excitation.

For many heterocyclic azo dyes, a red shift (bathochromic shift) is observed when moving from non-polar to polar solvents. koreascience.kr This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. koreascience.kr The study of solvatochromism can be a sensitive tool to distinguish between structurally similar compounds. nih.gov For instance, the intramolecular charge-transfer absorption band of certain dyes can shift dramatically with solvent changes. nih.gov

The effect of solvent on the absorption maxima of a representative heterocyclic azo dye is shown in the table below, demonstrating the typical shifts observed.

| Solvent | Dielectric Constant | λmax (nm) |

| n-Hexane | 1.88 | 485 |

| Dichloromethane | 8.93 | 490 |

| Acetone (B3395972) | 20.7 | 495 |

| Dimethylformamide (DMF) | 36.7 | 510 |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 498 |

This table illustrates the principle of solvatochromism using data for a representative dye. koreascience.kr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of compounds like this compound. acs.orgderpharmachemica.comrsc.orglibretexts.org In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]+) provides the molecular weight of the compound.

Furthermore, the energetic ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the molecule. acs.orglibretexts.org For example, in the mass spectra of many organic compounds, the fragmentation pattern reveals the loss of stable neutral molecules or radicals. libretexts.org The analysis of fragmentation patterns of indolizine derivatives can provide valuable information about the substituents and their positions on the heterocyclic core. acs.org For instance, the fragmentation of esters may involve cleavage next to the carbonyl group. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.orgmdpi.comrsc.orgnih.gov This high precision allows for the determination of the elemental composition of a molecule. rsc.orgnih.gov By comparing the experimentally measured accurate mass with the calculated masses of possible elemental formulas, the correct molecular formula can be unequivocally identified.

HRMS is an essential tool in the characterization of new synthetic compounds, including derivatives of this compound. For example, the calculated mass for a protonated molecule of a specific indolizine derivative can be compared to the found mass to confirm its elemental composition. rsc.orgnih.gov This technique is routinely used to confirm the identity of newly synthesized indolizine analogues. nih.govresearchgate.net

The following table shows an example of HRMS data for an indolizine derivative.

| Compound | Formula | Calculated [M+H]+ | Found [M+H]+ |

| Ethyl-3-(2-oxo-2-phenylacetyl)-2-phenylindolizine-1-carboxylate | C25H20NO4 | 398.1387 | 398.1391 |

| Ethyl-3-(1-hydroxy-2-oxo-2-(p-tolyl)ethyl)-2-phenylindolizine-1-carboxylate | C26H24NO4 | 414.1700 | 414.1705 |

| Ethyl-3-(2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl)-2-phenylindolizine-1-carboxylate | C25H21ClNO4 | 434.1154 | 434.1156 |

This table provides examples of HRMS data for indolizine derivatives. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Structure

The results of an X-ray crystal structure analysis can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. iucr.org

Crystal Structure Determination of this compound Derivatives

The crystal structures of several derivatives of 2-phenylindolizine have been determined by single-crystal X-ray diffraction. researchgate.netiucr.orgmdpi.comnih.gov These studies provide a detailed picture of the molecular geometry and packing in the solid state. For example, the crystal structure of methyl 3-(benzoyl)-7-methyl-2-phenylindolizine-1-carboxylate was solved and refined, with the crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC). mdpi.comnih.gov

The determination of the crystal structure involves collecting diffraction data, solving the phase problem, and refining the atomic positions and thermal parameters. mdpi.com The final structure reveals the precise arrangement of atoms in the molecule.

The following table summarizes the crystal data for a representative 2-phenylindolizine derivative.

| Parameter | Value |

| Compound | Methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate |

| Formula | C24H19NO3 |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 16.550 (4) |

| b (Å) | 10.391 (2) |

| c (Å) | 22.179 (4) |

| β (°) | 104.468 (4) |

| V (Å3) | 3693.1 (13) |

This table presents crystal data for a representative 2-phenylindolizine derivative. nih.gov

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A detailed analysis of the bond lengths, bond angles, and torsional angles obtained from X-ray crystallography provides fundamental insights into the molecular structure and bonding. researchgate.netresearchgate.net In indolizine derivatives, the bond lengths within the fused ring system can indicate the degree of aromaticity. mdpi.com For example, the C-C bond lengths in the pentathiepine moiety of some indolizine derivatives strongly support the aromaticity of the five-membered ring. mdpi.com

Variations in bond angles and torsional angles can reveal steric strain or specific conformational preferences. researchgate.net For instance, the dihedral angle between the phenyl ring and the indolizine skeleton is a key conformational parameter. In one study of a methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, the dihedral angle between the phenyl ring and the indolizine skeleton was found to be 59.05 (9)°. iucr.org

The table below provides representative bond length and bond angle data for a related coumarin (B35378) derivative, illustrating the type of information obtained from crystallographic analysis.

| Bond/Angle | Value |

| C4=O5 Bond Length (Å) | 1.219(2) |

| O3-C4-O5 Bond Angle (°) | 116.40(1) |

This table shows example bond length and angle data for a related heterocyclic system. researchgate.net

Theoretical and Computational Studies of 6 Ethyl 2 Phenylindolizine Electronic Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of heterocyclic compounds like indolizines. These computational methods allow for the detailed exploration of a molecule's electronic structure, geometry, and reactivity from first principles. For indolizine (B1195054) derivatives, these calculations provide insights into their potential applications in fields such as materials science and medicinal chemistry. chim.itmdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a primary workhorse in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netespublisher.com This method is widely used to predict the properties of indolizine systems by calculating the electron density rather than the complex many-electron wavefunction. mdpi.comresearchgate.net Studies on various substituted indolizines frequently employ DFT to understand their structural and electronic characteristics. researchgate.netijper.orgnih.gov

A crucial first step in computational analysis is geometry optimization. Using DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the most stable three-dimensional arrangement of atoms in a molecule like 6-Ethyl-2-phenylindolizine. researchgate.netajchem-a.com This process finds the minimum energy conformation on the potential energy surface.

The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related indolizine structures, DFT calculations have been used to compare computed geometries with experimental data from X-ray crystallography, often showing good agreement. researchgate.net The energetic landscape can also be explored to identify different stable conformers and the energy barriers between them, which is critical for understanding the molecule's dynamic behavior.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N-C8a | 1.38 | - |

| C5-C6 | 1.39 | - |

| C6-C7 | 1.40 | - |

| C7-C8 | 1.38 | - |

| C5-N-C8a | - | 108.0 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.com A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to reaction. researchgate.net

For indolizine derivatives, DFT calculations are routinely used to compute the energies of the HOMO and LUMO. mdpi.comresearchgate.net This analysis helps in understanding the electronic transitions, such as those observed in UV-Vis spectroscopy. The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack. In many π-conjugated systems like indolizines, both the HOMO and LUMO are delocalized across the bicyclic core and its substituents. nsf.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated molecules like indolizine. While not directly observable, it can be quantified using various indices calculated from computational data. Common methods include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the uniformity of bond lengths, and magnetic-based indices like the Nucleus-Independent Chemical Shift (NICS). These indices help to assess the degree of electron delocalization within the five- and six-membered rings of the indolizine core, providing a quantitative measure of their aromatic character.

Electronic Structure Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. acs.org This theory is instrumental in predicting the outcomes of various reactions, particularly pericyclic reactions like cycloadditions.

For a reaction to occur favorably, two main conditions must be met according to FMO theory. First, the interacting frontier orbitals (HOMO and LUMO) must have compatible (matching) symmetry. This means that upon approach of the reactants, the orbital lobes must overlap constructively to form a new bonding interaction. Second, the energy difference between the interacting HOMO and LUMO should be small. A smaller energy gap leads to a stronger interaction and a lower activation barrier for the reaction. Mechanistic investigations of reactions involving indolizine precursors often use FMO analysis to explain why a particular reaction pathway is favored over others. acs.org

Regiochemical Predictions in Cycloadditions

Cycloaddition reactions are a fundamental class of reactions in organic synthesis, allowing for the construction of complex cyclic molecules. The regioselectivity of these reactions—the preferential formation of one constitutional isomer over another—is a critical aspect that can be predicted with considerable accuracy using computational methods.